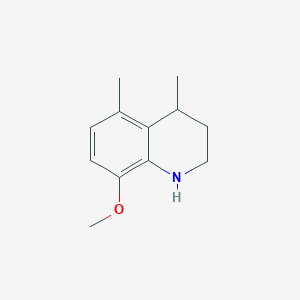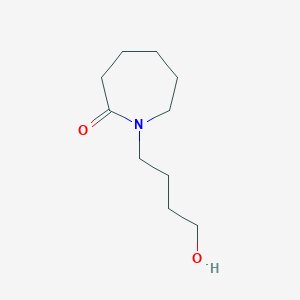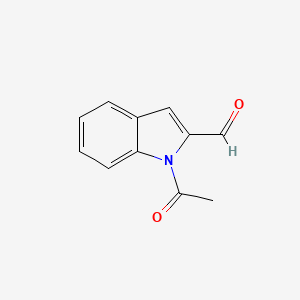
4-(3-Aminopropyl)heptane-1,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropyl)heptane-1,7-diamine is a polyamine compound with the molecular formula C10H25N3. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)heptane-1,7-diamine typically involves the reaction of heptane-1,7-diamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This method is efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopropyl)heptane-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of primary amines.
Substitution: Formation of secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropyl)heptane-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of adhesives, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropyl)heptane-1,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in polyamine biosynthesis, leading to altered cellular growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Heptanediamine: A simpler diamine with two primary amine groups.
Bis(3-aminopropyl)amine: Contains two primary amine groups and one secondary amine group, similar to 4-(3-Aminopropyl)heptane-1,7-diamine.
Uniqueness
This compound is unique due to its specific arrangement of amine groups, which allows for a broader range of chemical reactions and applications compared to simpler diamines. Its structure provides greater flexibility in forming complex molecules and interacting with biological targets.
Eigenschaften
Molekularformel |
C10H25N3 |
|---|---|
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
4-(3-aminopropyl)heptane-1,7-diamine |
InChI |
InChI=1S/C10H25N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9,11-13H2 |
InChI-Schlüssel |
ORXJAHKNMXPUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCCN)CCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)






